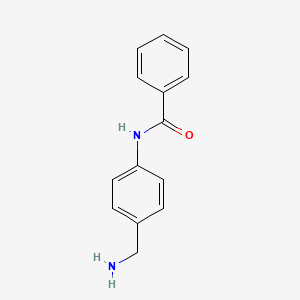![molecular formula C13H19NO5 B7451458 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid, also known as Boc-2-yn-4-yl-morpholine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various compounds. It is a member of the Boc family of compounds, which are widely used in organic synthesis as protective groups for amines.
Mecanismo De Acción
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine acts as a protective group for amines, which makes it an important compound in organic synthesis. It is used to protect the amine group during various reactions, which allows for the synthesis of more complex compounds.
Biochemical and Physiological Effects:
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is its ease of synthesis, which makes it a readily available compound for use in various research applications. It is also stable under a wide range of conditions, which makes it a versatile compound for use in organic synthesis. However, one limitation of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is its relatively high cost compared to other protective groups for amines.
Direcciones Futuras
There are several potential future directions for the use of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine in scientific research. One area of interest is the development of new drugs based on the compound's ability to act as a protective group for amines. Another potential direction is the synthesis of new heterocyclic compounds using 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine as a building block. Additionally, the compound may have potential applications in the development of new materials or in the field of catalysis.
Métodos De Síntesis
The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine involves the reaction of 4-morpholin-2-yl-but-2-ynoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product. The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is a relatively simple and efficient process, which makes it an attractive compound for use in various research applications.
Aplicaciones Científicas De Investigación
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine has been used in a variety of research applications, including the synthesis of peptide mimics, the preparation of bioconjugates, and the development of new drugs. It has also been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]but-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,5,7-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOYHZEOBGXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)


![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)


![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)

![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)


